Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This compound has demonstrated significant efficacy in inhibiting the proliferation of BCR-ABL-dependent cells and prolonging survival in preclinical models of chronic myeloid leukemia (CML) .
Compound Description: CHMFL-ABL/KIT-155 acts as a dual inhibitor of ABL and c-KIT kinases. This compound exhibits potent antiproliferative activity against CML and gastrointestinal stromal tumor (GIST) cell lines by blocking BCR-ABL and c-KIT signaling pathways, ultimately leading to cell cycle arrest and apoptosis .
Compound Description: This benzamide derivative demonstrates potent inhibitory activity against BCR-ABL kinase and its mutant forms, making it a potential therapeutic agent for treating Bcr-Abl kinase-mediated oncological diseases. A key feature of this compound is its high water solubility, achieved through the formation of a methanesulfonic acid salt .
Compound Description: SAR107375 is a potent dual inhibitor of thrombin and factor Xa, exhibiting strong anticoagulant activity. Its development involved optimizing both thrombin and factor Xa inhibitory activities, as well as metabolic stability. SAR107375 has shown promising results in preclinical models of venous thrombosis .
Compound Description: This compound serves as a versatile intermediate in synthesizing various Mannich bases with potential biological activities. The synthesis involves a multistep process starting from methyl (4-methylpiperazin-1-yl)acetate and utilizing hydrazine hydrate and carbon disulfide to construct the 1,3,4-oxadiazole-2-thiol scaffold .
Compound Description: AZD4205 is a highly potent and selective Janus Kinase 1 (JAK1) inhibitor with potential applications in cancer treatment. Its development addressed the need for selective JAK1 inhibition to overcome resistance mechanisms associated with other oncogenic signaling pathways .
N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide and Analogues
Compound Description: This group of compounds represents a novel class of opioid receptor antagonists, particularly targeting the κ opioid receptor. Researchers explored the structure-activity relationship of these compounds, aiming to identify potent and selective κ opioid receptor antagonists for potential therapeutic applications .
3-(3-Methylimidazolium-1-yl)propanoate (OOCEMIM)
Compound Description: OOCEMIM is a zwitterionic compound derived from the ionic liquid [HOOCEMIM][Cl]. It exhibits polymorphism, existing in three distinct solid-state forms: a monohydrate, a dihydrate, and an anhydrous form. These forms display different stabilities and interconversion pathways depending on temperature and humidity .
Compound Description: FN-1501 exhibits dual inhibitory activity against FLT3 and CDK kinases, making it a potential therapeutic candidate for acute myeloid leukemia (AML). It demonstrates potent antiproliferative effects against AML cells, inducing apoptosis and suppressing key signaling pathways involved in cell survival and proliferation .
Compound Description: SAR216471 acts as a potent, reversible antagonist of the P2Y12 receptor, a key player in platelet aggregation. It exhibits significant antiplatelet activity both in vitro and in vivo, making it a promising candidate for developing novel antithrombotic agents .
Compound Description: This compound displays potent dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), key targets for anti-inflammatory drug development. This compound effectively inhibits DDR1 and DDR2 kinases, demonstrating promising anti-inflammatory effects in preclinical models .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.